molecular formula C23H20ClNiP B3124574 Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) CAS No. 31904-79-7

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Cat. No. B3124574
CAS RN: 31904-79-7
M. Wt: 421.5 g/mol
InChI Key: PMWXBCDXVGNPAN-UHFFFAOYSA-M
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Description

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a deep green crystal or powder with a unique organometallic structure . It is often described as a “two-legged piano stool” complex, with the Ni atom considered as five-coordinate .


Molecular Structure Analysis

The molecular structure of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is unique. The Ni atom is considered as five-coordinate, with the cyclopentadienyl (Cp) ligand occupying three sites . The compound has Ni-Cl and Ni-P distances of 2.176 (1) and 2.160 (1) Angstrom, respectively .


Physical And Chemical Properties Analysis

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a solid with a melting point of approximately 175 °C . It is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide .

Scientific Research Applications

Catalyst in Chemical Reactions

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is often used as a catalyst in various chemical reactions . It’s particularly useful due to its high reactivity and selectivity.

Synthesis of Nickel Alkynyl and Allenylidene Complexes

This compound is used as a reactant for the synthesis of nickel alkynyl and allenylidene complexes . These complexes have significant applications in the field of organometallic chemistry.

Nonlinear Optics

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is used in the synthesis of organometallic complexes for nonlinear optics . Nonlinear optics is a branch of optics that deals with the interaction of light with matter under conditions such that the linear superposition principle is violated.

Insertion of Decamethylsilicocene in Nickel-Choline Bonds

This compound is also used as a reactant for the insertion of decamethylsilicocene in nickel-choline bonds . This process is important in the field of organometallic chemistry.

Synthesis of Highly Substituted Cyclopentadienes

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations.

Synthesis of Half-Sandwich Metallocenes of Late Transition Metals

This compound is used in the synthesis of half-sandwich metallocenes of late transition metals . These metallocenes are highly active catalysts for the C–H bond functionalization.

Safety And Hazards

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is classified as Acute Tox. 4 for oral, dermal, and inhalation exposure. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

properties

InChI

InChI=1S/C18H15P.C5H5.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H;1H;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWXBCDXVGNPAN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNiP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

CAS RN

31904-79-7
Record name Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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